Tok-001;VN-124-1
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Overview
Description
Preparation Methods
The synthesis of Tok-001 involves multiple steps, starting with the preparation of the steroidal backbone. The key intermediate, 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is synthesized through a series of chemical reactions involving hydroxylation and benzimidazole formation . Industrial production methods for Tok-001 are still under development, but they generally follow the principles of medicinal chemistry to ensure high yield and purity .
Chemical Reactions Analysis
Tok-001 undergoes various chemical reactions, including:
Oxidation: Tok-001 can be oxidized to form different metabolites, which are studied for their biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, which are then evaluated for their biological activity .
Scientific Research Applications
Tok-001 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying steroidal analogues and their interactions with various enzymes.
Medicine: The primary application of Tok-001 is in the treatment of castration-resistant prostate cancer.
Mechanism of Action
Tok-001 exerts its effects through a unique triple mechanism of action:
Inhibition of CYP17: Tok-001 inhibits the enzyme CYP17, which is crucial for androgen synthesis.
Androgen Receptor Antagonism: It binds to the androgen receptor, preventing the activation of androgen-responsive genes.
Androgen Receptor Degradation: Tok-001 promotes the degradation of androgen receptors through the ubiquitin-proteasome pathway.
These mechanisms collectively disrupt the androgen receptor signaling pathway, which is essential for the growth and proliferation of prostate cancer cells .
Comparison with Similar Compounds
Tok-001 is often compared with other compounds used in prostate cancer treatment, such as:
Abiraterone: Like Tok-001, abiraterone inhibits CYP17 but does not promote androgen receptor degradation.
Enzalutamide: This compound also acts as an androgen receptor antagonist but lacks the CYP17 inhibitory activity of Tok-001.
Bicalutamide: Bicalutamide is another androgen receptor antagonist but does not induce androgen receptor degradation.
The uniqueness of Tok-001 lies in its triple mechanism of action, which makes it a more comprehensive therapeutic agent for castration-resistant prostate cancer .
Properties
Molecular Formula |
C26H32N2O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(10R,13S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18?,19?,20?,21?,25-,26-/m0/s1 |
InChI Key |
PAFKTGFSEFKSQG-OCFIHWFSSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4N5C=NC6=CC=CC=C65)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O |
Origin of Product |
United States |
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